Positional Isomer Differentiation: 2-Substituted vs. 4-Substituted Piperazinyl Nicotinate Scaffolds
Methyl 2-(piperazin-1-yl)nicotinate features the piperazine ring at the 2-position of the pyridine core, whereas the positional isomer Methyl 4-(1-piperazinyl)nicotinate (CAS 84048677) bears the same piperazine moiety at the 4-position . This substitution pattern difference alters the spatial orientation of the piperazine ring relative to the methyl ester group, which can influence molecular recognition at biological targets .
| Evidence Dimension | Structural Substitution Pattern |
|---|---|
| Target Compound Data | Piperazine at 2-position of pyridine ring; Methyl ester at 3-position |
| Comparator Or Baseline | Piperazine at 4-position of pyridine ring; Methyl ester at 3-position (CAS 84048677) |
| Quantified Difference | Positional isomerism — no direct comparative binding/activity data available in public literature |
| Conditions | Structural analysis; comparative biological data not reported |
Why This Matters
Positional isomers can exhibit substantially different target binding profiles in medicinal chemistry programs; selection of the 2-substituted variant provides access to a distinct chemical space relative to 4-substituted analogs.
